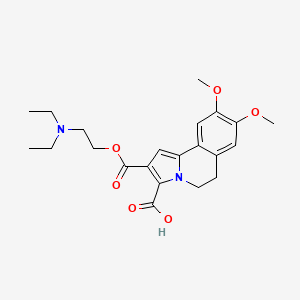
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester is a complex organic compound belonging to the pyrroloisoquinoline family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa. One common method is the multicomponent reaction, which proceeds via sequential formation of spirooxindole, generation of isocyanate functionality, and addition of tetrahydroisoquinoline to the isocyanate group . Another approach involves the reaction of 3-(2-bromoacetyl)coumarins, isoquinoline, and dialkyl acetylenedicarboxylates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
化学反应分析
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a pyrrolo(2,1-a)isoquinoline derivative may yield a ketone, while reduction could produce an alcohol.
科学研究应用
Pyrrolo(2,1-a)isoquinoline derivatives have a wide range of scientific research applications:
作用机制
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with molecular targets such as topoisomerases. These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage in cancer cells, leading to cell death . The specific pathways involved include the stabilization of the topoisomerase-DNA complex, preventing the re-ligation of DNA strands .
相似化合物的比较
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with antibiotic and antioxidant properties.
Storniamides: Known for their multi-drug resistance reversal activity.
Ningalins: Exhibit a wide range of biological activities, including cytotoxicity against tumor cells.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester stands out due to its unique structural features and potent biological activities. Its ability to inhibit topoisomerases and induce DNA damage in cancer cells makes it a promising candidate for anti-cancer drug development .
属性
CAS 编号 |
39731-93-6 |
|---|---|
分子式 |
C22H28N2O6 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethoxycarbonyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c1-5-23(6-2)9-10-30-22(27)16-12-17-15-13-19(29-4)18(28-3)11-14(15)7-8-24(17)20(16)21(25)26/h11-13H,5-10H2,1-4H3,(H,25,26) |
InChI 键 |
ZPONUDBMSOXLFI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)


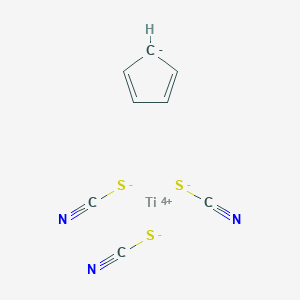
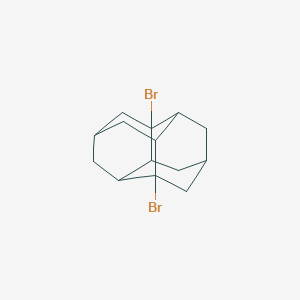
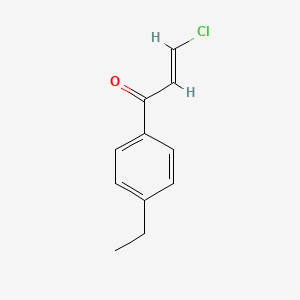

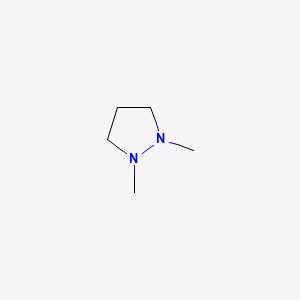
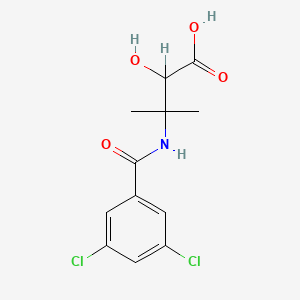
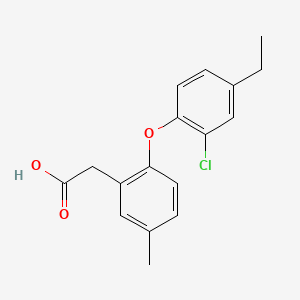

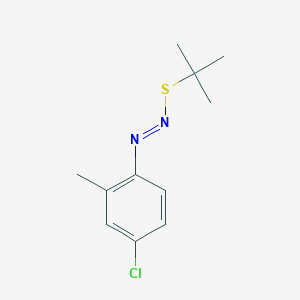
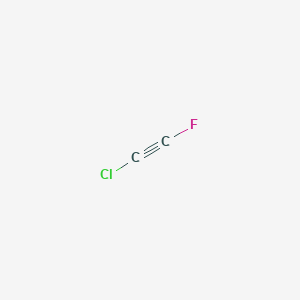
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
